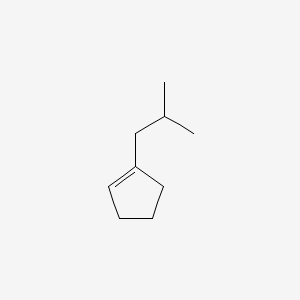
N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine is a chemical compound that belongs to the class of diamines. It is characterized by the presence of two decyl chains and two methyl groups attached to a propane-1,3-diamine backbone. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine typically involves the reaction of propane-1,3-diamine with decyl halides and methylating agents. One common method is the alkylation of propane-1,3-diamine with decyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the amine groups with decyl groups. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to obtain the final product.
Industrial Production Methods
In industrial settings, the production of N1,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding amine oxides or nitriles.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of cell membrane interactions and as a component in the formulation of antimicrobial agents.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.
作用機序
The mechanism of action of N1,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine involves its interaction with biological membranes and proteins. The decyl chains allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the amine groups can form hydrogen bonds with protein targets, affecting their function and stability.
類似化合物との比較
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar structure but lacks the decyl chains.
N,N,N’-Trimethyl-1,3-propanediamine: Contains an additional methyl group on the nitrogen atoms.
N,N’-Diethyl-1,3-propanediamine: Features ethyl groups instead of decyl groups.
Uniqueness
N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine is unique due to its long decyl chains, which impart distinct hydrophobic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane disruption or modification.
特性
CAS番号 |
53832-68-1 |
|---|---|
分子式 |
C25H54N2 |
分子量 |
382.7 g/mol |
IUPAC名 |
N,N'-didecyl-N,N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C25H54N2/c1-5-7-9-11-13-15-17-19-22-26(3)24-21-25-27(4)23-20-18-16-14-12-10-8-6-2/h5-25H2,1-4H3 |
InChIキー |
CIYALLHNOASKNU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(C)CCCN(C)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
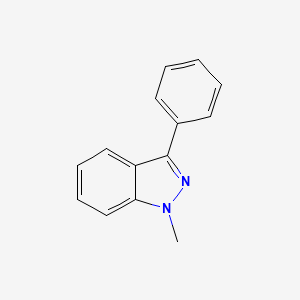

![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)
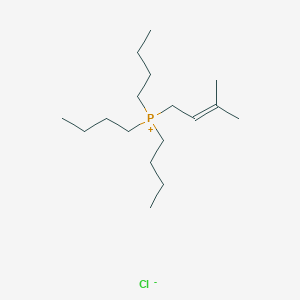

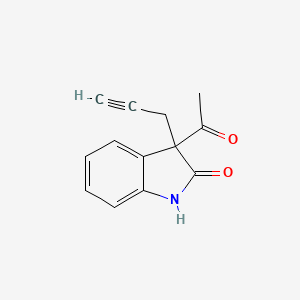

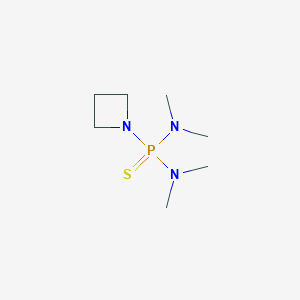
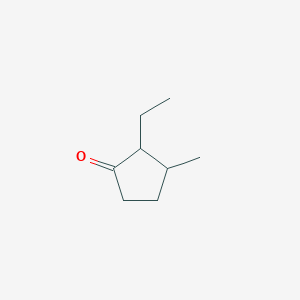

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)

